molecular formula C10H15NO2 B1277590 (3-Ethoxy-4-methoxyphenyl)methanamine CAS No. 108439-67-4

(3-Ethoxy-4-methoxyphenyl)methanamine

Cat. No.: B1277590
CAS No.: 108439-67-4
M. Wt: 181.23 g/mol
InChI Key: SEMVGKZMRJJWLJ-UHFFFAOYSA-N
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Description

(3-Ethoxy-4-methoxyphenyl)methanamine is an organic compound with the molecular formula C10H15NO2 It is a derivative of methanamine, where the phenyl ring is substituted with ethoxy and methoxy groups at the 3 and 4 positions, respectively

Scientific Research Applications

(3-Ethoxy-4-methoxyphenyl)methanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Safety and Hazards

“(3-Ethoxy-4-methoxyphenyl)methanamine” is considered hazardous. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

For instance, 4-Methoxyphenethylamine, a compound with similar structure, is known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .

Mode of Action

For example, methenamine, a compound with a similar methoxy group, is hydrolyzed to formaldehyde in acidic environments, which is considered to be highly bactericidal .

Biochemical Pathways

For instance, methenamine is involved in the urinary tract antiseptic pathway . Additionally, compounds with methoxy and ethoxy groups on a phenyl ring have been used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Pharmacokinetics

23 g/mol may influence its bioavailability and pharmacokinetic profile.

Result of Action

For instance, methenamine, when hydrolyzed to formaldehyde, exhibits bactericidal properties .

Action Environment

. This suggests that factors such as temperature and atmospheric composition may influence the compound’s stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethoxy-4-methoxyphenyl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 3-ethoxy-4-methoxybenzaldehyde.

    Reductive Amination: The benzaldehyde is subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Purification: The resulting this compound is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: (3-Ethoxy-4-methoxyphenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Comparison with Similar Compounds

  • (4-Ethoxy-3-methoxyphenyl)methanamine
  • 3,4-Dimethoxyphenethylamine
  • 4-Methoxyphenethylamine

Comparison:

  • (3-Ethoxy-4-methoxyphenyl)methanamine vs. (4-Ethoxy-3-methoxyphenyl)methanamine: Both compounds have similar structures but differ in the position of the ethoxy and methoxy groups, which can affect their chemical reactivity and biological activity.
  • 3,4-Dimethoxyphenethylamine: This compound lacks the ethoxy group, which may result in different pharmacological properties and applications.
  • 4-Methoxyphenethylamine: This compound has only a methoxy group, making it less complex and potentially less versatile in certain applications.

Properties

IUPAC Name

(3-ethoxy-4-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-3-13-10-6-8(7-11)4-5-9(10)12-2/h4-6H,3,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMVGKZMRJJWLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424559
Record name 3-Ethoxy-4-methoxy-benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108439-67-4
Record name 3-Ethoxy-4-methoxy-benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-ethoxy-4-methoxyphenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of lithium aluminum hydride (1.17 g) in anhydrous tetrahydrofuran (15 mL) was added a solution of 3-ethoxy-4-methoxybenzonitrile (2.73 g) in tetrahydrofuran (15 mL). The mixture was stirred for an hour under water cooling and then for an hour at ambient temperature. Potassium sodium (+)-tartrate aqueous solution was added to the mixture under ice-water cooling. The mixture was diluted with ethyl acetate and the insolubles were filtered off. After evaporation of the filtrate, ethyl acetate was added. The solution was dried over magnesium sulfate and evaporated in vacuo to give 3-ethoxy-4-methoxybenzylamine as yellow oil (2.81 g).
Quantity
1.17 g
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15 mL
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2.73 g
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15 mL
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Reaction Step Two
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0 (± 1) mol
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